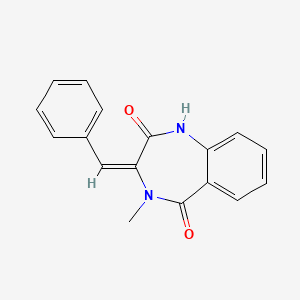

(E)-dehydrocyclopeptine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(3E)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11+ |

InChI Key |

FYVKHLSOIIPVEH-RVDMUPIBSA-N |

Isomeric SMILES |

CN1/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |

Origin of Product |

United States |

Natural Occurrence and Isolation Context

Fungal Bioproduction Sources

The production of (E)-dehydrocyclopeptine has been documented in several fungal species. It is an intermediate in the biosynthetic pathway leading to other alkaloids, such as cyclopenin (B1669418) and cyclopenol. nih.govnih.gov The conversion is catalyzed by the enzyme cyclopeptine (B22554) dehydrogenase, which desaturates the phenylalanine-derived side chain of its precursor, cyclopeptine. nih.govnih.gov

Penicillium cyclopium is a primary and historically significant producer of this compound. frontiersin.org The fungus synthesizes this compound as a step in the production of the main alkaloids cyclopenin and cyclopenol. nih.gov Enzymatic studies of P. cyclopium have been crucial in understanding the biosynthetic pathway, identifying key enzymes like cyclopeptine dehydrogenase and dehydrocyclopeptine (B1256299) epoxidase. nih.govnih.gov

This compound has been isolated from Penicillium aurantiogriseum. researchgate.net A specific strain, AUMC 9759, derived from marine environments, was found to produce dehydrocyclopeptine alongside another bioactive alkaloid, viridicatin (B94306). researchgate.netresearchgate.net Analysis of the total fungal extract using liquid chromatography-mass spectrometry (LC-MS) confirmed the presence of dehydrocyclopeptine among other metabolites. researchgate.net It is worth noting that the classification P. aurantiogriseum has historically included fungi that are now recognized as distinct species, such as P. polonicum. mdpi.com An isolate from a Yugoslavian village, historically under this broader classification, was also reported to produce a range of metabolites including dehydrocyclopeptine. mdpi.com

The filamentous fungus Aspergillus nidulans is another known producer of this compound. researchgate.net The biosynthesis of cyclopeptine and dehydrocyclopeptine in this species is thought to follow a pathway similar to that of aszonalenin (B1229209) synthesis. nih.gov Strains of A. nidulans, such as MA-143, have been isolated as endophytic fungi from marine plants. researchgate.net

A strain of Penicillium raistrichii isolated from saline sediment in Bohai Bay was identified as a producer of this compound. frontiersin.orgnih.gov Researchers utilized the "One Strain Many Compounds" (OSMAC) strategy, altering cultivation conditions to stimulate the production of a diverse array of secondary metabolites. frontiersin.orgnih.gov This approach successfully led to the isolation of dehydrocyclopeptine, among other new and known alkaloids. frontiersin.org The structure of the isolated compound, including the E-configuration of its double bond, was unambiguously confirmed through X-ray diffraction analysis. frontiersin.org

Penicillium echinulatum is a notable fungal source of this compound, with producing strains found in diverse and extreme environments. nih.gov A strain isolated from an Antarctic alga was shown to produce dehydrocyclopeptine along with related alkaloids like (-)-cyclopenin, viridicatin, and viridicatol. Another strain, CONTIG4, was isolated from deep-sea sediments in the Gulf of Mexico at a depth of 3240 meters. nih.gov This strain produced dehydrocyclopeptine, and its production was observed to be enhanced when cultivated in salty conditions or at a low temperature (4 °C). nih.gov Furthermore, Penicillium discolor, a species described as being morphologically similar to P. echinulatum, also produces dehydrocyclopeptine. knaw.nl

Penicillium raistrichii

Environmental Habitats of Producing Organisms

The fungi that produce this compound inhabit a wide range of environments, from common substrates to extreme ecological niches. This diversity underscores the widespread distribution and adaptability of these microorganisms.

Penicillium cyclopium is often identified as a spoilage mold on various food products. mdpi.com

Penicillium aurantiogriseum has been isolated from marine sediments in the Mediterranean Sea and has also been found on stored food. researchgate.netmdpi.com

Aspergillus nidulans exists as an endophytic fungus, living within the tissues of plants without causing apparent disease. One such example is its isolation from the leaves of the mangrove plant Rhizophora stylosa. researchgate.net It is also widely used as a genetic model organism in laboratory settings and has been isolated from clinical samples. swan.ac.uk

Penicillium raistrichii has been sourced from saline coastal sediments, such as those from the Circum-Bohai-Sea region in China. frontiersin.orgnih.gov

Penicillium echinulatum demonstrates a remarkable ability to thrive in extreme locations. It has been found associated with algae in the Antarctic and in deep-sea sediments of the Gulf of Mexico. nih.gov The related species, P. discolor, is commonly found on foods like cheese, nuts, and vegetables. knaw.nl

Fungal Sources and Habitats of this compound

| Fungus Species | Habitat |

|---|---|

| Penicillium cyclopium | Food spoilage mold mdpi.com |

| Penicillium aurantiogriseum | Marine sediment, stored food researchgate.netmdpi.com |

| Aspergillus nidulans | Endophyte in mangrove plants, clinical samples researchgate.netswan.ac.uk |

| Penicillium raistrichii | Saline coastal sediment frontiersin.orgnih.gov |

| Penicillium echinulatum | Antarctic alga-associated, deep-sea sediment nih.gov |

Terrestrial Fungal Ecosystems

This compound has been reported in several terrestrial fungi, most notably within the genera Penicillium and Aspergillus. For instance, it has been identified in Penicillium cyclopium and Penicillium aurantiogriseum. nih.govscilit.com It has also been isolated from Penicillium sp. 8PKH, a fungal strain found on deteriorated rice straws. The fungus Aspergillus ochraceus, known for producing a wide array of secondary metabolites, is another terrestrial source. nih.govfrontiersin.orgacs.org

Marine-Derived Fungal Communities

Fungi in marine environments are also a significant source of this compound. It has been isolated from the marine-derived fungus Penicillium aurantiogriseum AUMC 9759, which was collected from sea sediment in the Mediterranean Sea. researchgate.netresearchgate.net Another marine source is Penicillium polonicum MCCC3A00951, a fungus derived from mangrove sediment. mdpi.commdpi.com Additionally, it has been found in the Antarctic alga-associated fungus Penicillium echinulatum. The endophytic fungus Penicillium chrysogenum QEN-24S, isolated from a marine source, also produces this compound. researchgate.net

Freshwater Fungal Isolates

This compound has been identified in fungi isolated from freshwater habitats. Specifically, it was isolated from Myrothecium verrucaria, a fungus collected from the water of Chenghai Lake in China. acs.orgresearchgate.net Fungi in freshwater environments represent a promising, though less explored, source of novel bioactive compounds. nih.govfrontiersin.org

Co-occurrence with Structurally Related Benzodiazepine (B76468) Alkaloids

This compound is frequently found alongside other structurally similar benzodiazepine alkaloids. This co-occurrence is a reflection of shared biosynthetic pathways.

Cyclopeptine

Cyclopeptine is a direct precursor to this compound in the biosynthetic pathway. researchgate.netnih.gov The conversion is catalyzed by the enzyme cyclopeptine dehydrogenase. scilit.com Consequently, these two compounds are very often isolated from the same fungal sources. For example, both have been found in Penicillium cyclopium and Penicillium polonicum. mdpi.comnih.govmdpi.com Analysis of extracts from the marine-derived fungus Penicillium aurantiogriseum also revealed the presence of both cyclopeptine and this compound. researchgate.net

Cyclopenin and Cyclopenol

Cyclopenin and its hydroxylated derivative, cyclopenol, are also part of the same biosynthetic pathway and are commonly found with this compound. nih.gov These compounds have been isolated together from various Penicillium species, including P. cyclopium and P. aurantiogriseum. researchgate.netmdpi.comstudiesinmycology.org The co-isolation of cyclopenin, cyclopenol, and this compound has been reported from the marine-derived fungus Penicillium chrysogenum QEN-24S. researchgate.net

Viridicatin and Viridicatol

Viridicatin and its hydroxylated form, viridicatol, are further downstream products in the same metabolic pathway. The rearrangement of cyclopenin leads to the formation of viridicatin. studiesinmycology.org As a result, this compound is often found with viridicatin and viridicatol. For instance, they have been co-isolated from Penicillium aurantiogriseum and Penicillium polonicum. researchgate.netmdpi.com The freshwater fungus Myrothecium verrucaria also produces this compound along with viridicatin and viridicatol. acs.orgresearchgate.net

Biosynthetic Pathways and Enzymology

Primary Metabolic Precursors and Incorporation

The construction of the (E)-dehydrocyclopeptine scaffold begins with the recruitment and activation of three key precursor molecules: anthranilate, L-phenylalanine, and S-adenosylmethionine (SAM). nih.gov

Anthranilate, a non-proteinogenic amino acid, serves as a crucial initiating building block in the biosynthesis of a class of fungal peptidyl alkaloids, including this compound. nih.govresearchgate.net It is a primary metabolite derived from the shikimate pathway, specifically from chorismate. nih.gov The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate, thereby diverting metabolic flux from the pathways leading to the proteinogenic aromatic amino acids tryptophan, phenylalanine, and tyrosine. nih.gov This strategic utilization of anthranilate is a hallmark of the biosynthesis of many complex nitrogen-containing heterocyclic fungal metabolites. nih.govresearchgate.net

L-Phenylalanine, a common proteinogenic amino acid, is the second key building block incorporated into the dehydrocyclopeptine (B1256299) structure. nih.gov In fungal extracts, L-phenylalanine is activated as an adenylate (AMP) derivative, a process that prepares it for incorporation by the NRPS machinery. nih.gov The side chain of the phenylalanine residue undergoes desaturation to form the characteristic double bond in this compound. nih.gov This transformation is catalyzed by cyclopeptine (B22554) dehydrogenase, which reversibly converts cyclopeptine into dehydrocyclopeptine. caymanchem.comscilit.com

S-adenosylmethionine (SAM) is a ubiquitous co-substrate that serves as the primary methyl group donor in a vast number of biological methylation reactions. amsbio.comwikipedia.orgcaldic.com In the biosynthesis of this compound, SAM is the source of the methyl group on the benzodiazepinedione nitrogen. nih.gov This N-methylation step is believed to occur on the enzyme-bound amino acid intermediate, a common strategy in the biosynthesis of N-methylated peptide natural products. nih.govresearchgate.net The involvement of a methyltransferase (MT) domain, often integrated within the NRPS module, is anticipated for this reaction. plos.orgnih.gov

L-Phenylalanine Integration

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly

The assembly of the peptide backbone of this compound is not performed by ribosomes but by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). plos.orgnih.gov These enzymatic assembly lines are responsible for the selective activation, modification, and condensation of amino acid and other building blocks. plos.orgnih.gov

Fungal NRPSs are characterized by their modular architecture, where each module is typically responsible for the incorporation of a single building block into the growing peptide chain. plos.orgnih.gov A minimal NRPS module consists of three core domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. nih.govnih.gov

Adenylation (A) domain: This domain selects and activates the specific amino acid substrate by converting it into an aminoacyl-AMP intermediate. nih.govnih.gov The A-domain acts as a "gatekeeper," ensuring the correct building block is incorporated. nih.govfrontiersin.org

Thiolation (T) domain: Also known as a peptidyl carrier protein (PCP), this domain covalently binds the activated amino acid as a thioester via a phosphopantetheinyl arm. nih.gov

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the upstream, growing peptide chain and the newly activated amino acid tethered to the adjacent T-domain. frontiersin.org

The biosynthesis of the cyclopeptine backbone, the precursor to dehydrocyclopeptine, is predicted to involve a bimodular NRPS. nih.gov The first module would activate anthranilate, and the second would activate L-phenylalanine. nih.gov Optional domains, such as a methyltransferase (MT) domain for N-methylation, can also be part of these modules. plos.orgnih.gov

The NRPS assembly line initiates chain growth with anthranilate. nih.gov The first module activates anthranilate and tethers it to its T-domain. The second module does the same with L-phenylalanine. The C-domain of the second module then catalyzes the formation of a peptide bond, resulting in a dipeptidyl intermediate, anthraniloyl-L-phenylalanine, tethered as a thioester to the T-domain of the second module (Ant-L-Phe-S-T2). nih.gov It is at this stage or just prior to it that the N-methylation of the anthranilate nitrogen is thought to occur. nih.govresearchgate.net

While the direct precursor to cyclopeptine is a dipeptide, some related fungal alkaloids are formed from tripeptidyl intermediates. nih.gov For instance, the generation of more complex scaffolds can involve the iterative use of a module or the action of a trimodular NRPS, leading to intermediates like Ant-Ant-Trp-S-enzyme. nih.gov In the case of dehydrocyclopeptine biosynthesis, the key intermediate is the enzyme-bound dipeptide. nih.govresearchgate.net The final cyclization to form the benzodiazepinedione ring of cyclopeptine is thought to occur via intramolecular amide bond formation, releasing the product from the NRPS enzyme. nih.gov Subsequently, cyclopeptine dehydrogenase acts on cyclopeptine to introduce the double bond, yielding this compound. nih.govcaymanchem.com

Intramolecular Cyclization Mechanisms on NRPS Platforms

The initial assembly of the cyclopeptine scaffold, the precursor to this compound, occurs on a bimodular non-ribosomal peptide synthetase (NRPS) platform. This process is predicted to be similar to the biosynthesis of the aszonalenin (B1229209) scaffold. nih.gov In fungi like Aspergillus nidulans and Penicillium species, anthranilate (Ant) and phenylalanine (Phe) are activated as AMP derivatives. nih.gov These activated molecules are then thioesterified to the NRPS, forming an Ant-L-Phe-S-T2 intermediate. nih.gov

A key step in the formation of the bicyclic benzodiazepinedione structure of cyclopeptine is an intramolecular cyclization. This reaction is facilitated by a C-terminal condensation-like (CT) domain, a characteristic feature of fungal NRPSs that distinguishes them from their bacterial counterparts, which typically use a thioesterase (TE) domain for cyclization. nih.gov The CT domain catalyzes the intramolecular attack of an amine nucleophile on the thioester linkage to the carrier protein domain, leading to the formation of the cyclized product. nih.gov This mechanism avoids the formation of a linear peptide and directly yields the 6,7-bicyclic N-methyl benzodiazepinedione scaffold of cyclopeptine. nih.gov

Post-NRPS Tailoring Enzymatic Modifications

Following its synthesis on the NRPS platform, cyclopeptine undergoes a series of enzymatic modifications to become this compound and subsequently other alkaloids. These tailoring enzymes play a crucial role in increasing the chemical complexity of the initial scaffold.

Cyclopeptine Dehydrogenase Catalysis

The first post-NRPS modification is the desaturation of the phenylalanine-derived side chain of cyclopeptine. This reaction is catalyzed by cyclopeptine dehydrogenase, an oxidoreductase enzyme. nih.govnih.gov Dehydrogenases typically oxidize a substrate by transferring hydrogen to an electron acceptor, such as NAD⁺ or FAD. wikipedia.org In this case, cyclopeptine dehydrogenase removes hydrogen atoms from cyclopeptine, introducing a double bond to form this compound. nih.gov This conversion is a critical step, priming the molecule for further modification. nih.gov

The general mechanism for dehydrogenases involves the transfer of a hydride ion (H⁻) from the substrate to a cofactor like NAD⁺ or FAD, followed by the release of a proton (H⁺). wikipedia.orgresearchgate.net This process results in the oxidation of the substrate. wikipedia.org

Dehydrocyclopeptine Epoxidase Activity and Epoxidation Steps

The newly formed double bond in this compound is then targeted by dehydrocyclopeptine epoxidase. nih.gov This enzyme catalyzes the epoxidation of the olefinic bond, a reaction that involves the insertion of an oxygen atom to form an epoxide ring. nih.govnih.gov This epoxidation can occur through different mechanisms, including a concerted process where both C-O bonds are formed simultaneously, or a stepwise mechanism involving a radical or cation intermediate. nih.gov The resulting product is a key intermediate for the synthesis of other alkaloids like cyclopenin (B1669418). nih.gov

Mechanistic Role of Non-Heme Iron Enzymes in Epoxidation

The epoxidation of dehydrocyclopeptine is catalyzed by a specific class of enzymes known as non-heme iron- and 2-oxoglutarate-dependent (Fe/αKG) oxygenases. nih.govnih.gov A well-studied example is the enzyme AsqJ. nih.govnih.gov Mechanistic studies have shown that these enzymes utilize a high-spin Fe(IV)-oxo intermediate to carry out the epoxidation. nih.gov

The catalytic cycle involves the binding of the substrate and co-substrate (α-ketoglutarate) to the Fe(II) center of the enzyme. nsf.gov Molecular oxygen then binds to the iron, leading to the formation of the highly reactive ferryl intermediate. nsf.gov This intermediate then transfers an oxygen atom to the double bond of the substrate. nih.gov Research suggests this transfer likely proceeds in a stepwise manner, starting with the formation of a C-O bond at the benzylic position to create an Fe(III)-alkoxide intermediate, followed by the formation of the second C-O bond to complete the epoxide ring. nih.gov

Coordinated Biosynthesis with Downstream Alkaloids

This compound is a crucial metabolic intermediate in the biosynthesis of a variety of other alkaloids. medchemexpress.com After its formation, it is converted by dehydrocyclopeptine epoxidase to cyclopenin. nih.gov Cyclopenin itself can then be rearranged to form quinolone alkaloids such as viridicatol. nih.gov This demonstrates a coordinated and sequential enzymatic pathway where the product of one enzyme serves as the substrate for the next, leading to a cascade of structurally diverse molecules. nih.gov The expression of the genes encoding these biosynthetic enzymes is a tightly regulated process, ensuring the efficient production of these complex secondary metabolites. nih.gov

Genetic and Molecular Characterization of Biosynthetic Gene Clusters (BGCs)

The enzymes responsible for the biosynthesis of this compound and related alkaloids are encoded in biosynthetic gene clusters (BGCs). nih.govacs.orgnih.gov These clusters contain the genes for the NRPS, as well as the tailoring enzymes like cyclopeptine dehydrogenase and dehydrocyclopeptine epoxidase. nih.gov While the specific gene cluster for cyclopeptine biosynthesis has not been fully genetically identified, predictions can be made based on the well-characterized aszonalenin pathway. nih.gov

The identification and analysis of these BGCs are crucial for understanding the complete biosynthetic pathway and for potential applications in synthetic biology. acs.orgnih.gov For instance, heterologous expression of BGCs in host organisms like Streptomyces lividans allows for the production and study of these complex molecules and their biosynthetic pathways. acs.orgnih.gov Furthermore, manipulation of regulatory genes within these clusters can significantly increase the yield of the desired natural products. acs.orgnih.gov

Synthetic Methodologies and Strategies

Total Chemical Synthesis Approaches

The complete laboratory synthesis of (E)-dehydrocyclopeptine is marked by challenges related to the formation of its strained cyclic system and the installation of the dehydroamino acid residue.

Historical Perspectives and Initial Challenges

Early efforts in the synthesis of cyclopeptide alkaloids were fraught with difficulties, primarily centered on constructing the strained macrocyclic framework. bohrium.com The rigidity and unusual conformations of these cyclophane-like structures presented significant hurdles for ring closure reactions. bohrium.com Synthesizing these complex natural products, particularly those with high strain, made the macrocyclization step a central issue. bohrium.com The goal of organic synthesis is to transform readily available starting materials into complex structures efficiently and selectively, a task complicated by the unique stereochemistry and bonding of these alkaloids. openaccessjournals.com

Modern Synthetic Transformations and Reaction Sequences

Modern organic synthesis has provided a toolkit of powerful reactions to overcome the initial challenges. openaccessjournals.com Key strategies have focused on efficiently forming the macrocycle and introducing the α,β-dehydroamino acid unit. Various methods for creating the necessary azacycles (nitrogen-containing rings) have been developed, often from dicarbonyl substrates or through the cyclization of amines with dicarboxylic acids. mdpi.com

A crucial transformation in many cyclopeptide alkaloid syntheses is the intramolecular macrocyclization. bohrium.com Different research groups have employed various strategies to achieve this, including amide bond formation and Ullmann-type couplings. bohrium.com The development of direct transformations of amides has also become an important area of research, providing new ways to form key bonds within these molecules. sioc-journal.cn For the synthesis of the dehydrocyclopeptine (B1256299) backbone, the creation of the exocyclic double bond is a critical step, often achieved through elimination reactions.

Table 1: Comparison of Key Synthetic Strategies for Cyclopeptide Alkaloids

| Strategy | Key Reaction Type | Description | Reference |

|---|---|---|---|

| Amide Bond Formation | Macrolactamization | Formation of the cyclic peptide backbone by creating an amide linkage between the N-terminus and C-terminus of a linear peptide precursor. | bohrium.com |

| Ullmann-type Coupling | Intramolecular Biaryl Ether Formation | A copper-catalyzed reaction to form the diaryl ether bond, creating the ansa-bridge characteristic of many cyclopeptide alkaloids. | bohrium.com |

| SNAr Reaction | Intramolecular Nucleophilic Aromatic Substitution | A nucleophilic attack on an activated aromatic ring to close the macrocycle, forming a diaryl ether or similar linkage. | bohrium.com |

Biomimetic Synthetic Routes and Derivations

The natural production of this compound in fungi such as Penicillium cyclopium involves the enzymatic conversion of cyclopeptine (B22554). dntb.gov.uaresearchgate.netscilit.com This has inspired biomimetic syntheses that aim to replicate this process in the lab. The biosynthesis involves the enzyme cyclopeptine dehydrogenase, which reversibly transforms cyclopeptine into dehydrocyclopeptine. researchgate.netsapphirebioscience.com This transformation is a key step in the pathway leading to other benzodiazepine (B76468) and quinoline (B57606) alkaloids. researchgate.net Biomimetic approaches have successfully used chemical oxidation to convert cyclopeptine to dehydrocyclopeptine, providing support for the proposed biosynthetic pathway. mdpi.com Such strategies can offer more efficient and stereoselective routes to the final product. rsc.org

Semi-synthetic Derivatization Strategies

Semi-synthesis begins with a natural product isolated from a biological source, which is then chemically modified. tapi.com This approach is valuable for creating derivatives of complex molecules like this compound to explore their properties. tapi.comresearchgate.net The core structure of dehydrocyclopeptine, obtained through fermentation, can serve as a starting material for further chemical changes. nih.gov Common derivatization techniques include oxidation, reduction, alkylation, and acylation, which can alter the functional groups on the molecule. numberanalytics.com For instance, the extraction of related alkaloids followed by chemical modification has been used to generate libraries of analogous compounds. uic.edu This strategy allows for the creation of new derivatives that may have improved properties compared to the parent compound. tapi.comnih.gov

Chemoenzymatic Synthesis Prospects and Hybrid Approaches

Chemoenzymatic synthesis combines the strengths of chemical and biological catalysis to create efficient and selective reaction pathways. researchgate.netmdpi.com This hybrid approach is particularly promising for complex molecules like alkaloids. researchgate.net The enzyme cyclopeptine dehydrogenase, which naturally produces this compound by desaturating cyclopeptine, is a key target for these methods. scilit.comsapphirebioscience.com Another enzyme, AsqJ, a non-heme iron dioxygenase, also catalyzes the desaturation of cyclopeptine as the first step in the biosynthesis of quinolone alkaloids. nih.govqmul.ac.uk Harnessing enzymes like cyclopeptine dehydrogenase or AsqJ in a laboratory setting could provide a highly specific and efficient way to produce this compound. nih.govqmul.ac.uk These biotechnological approaches have significant potential for the industrial-scale production of alkaloids. mdpi.com By combining chemical synthesis of a precursor with a final, selective enzymatic step, researchers can bridge the gap between synthetic and biological strategies. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations

Methodological Frameworks for SAR Studies

SAR investigations employ a combination of experimental and computational methodologies to probe the molecular basis of a compound's activity. These frameworks are essential for identifying key structural motifs and optimizing lead compounds. solubilityofthings.comnih.gov

Experimental Approaches: Traditional SAR studies rely heavily on the chemical synthesis of a series of analogs where specific parts of the lead molecule, such as (E)-dehydrocyclopeptine, are systematically altered. creative-proteomics.comnih.gov These derivatives are then subjected to biological assays to measure their activity (e.g., enzyme inhibition, cytotoxicity, or antimicrobial effects). nih.govresearchgate.netnih.gov This empirical data, often derived from techniques like NMR and X-ray crystallography for structural confirmation, is crucial for validating any predictive models. solubilityofthings.com

Computational Approaches: Modern drug discovery increasingly utilizes computational tools to accelerate SAR studies. preprints.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. creative-proteomics.comnih.gov These models use molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) to predict the activity of unsynthesized compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. emerginginvestigators.orgmdpi.com Docking simulations can estimate the binding affinity and help visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, providing insight into why certain structural features are important for activity. preprints.orgemerginginvestigators.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the movement and conformational changes of a molecule and its target over time, offering a more dynamic picture of the binding process and the stability of the resulting complex. emerginginvestigators.org

For natural products like alkaloids, these integrated approaches are vital for navigating their structural complexity and identifying promising candidates for drug development. creative-proteomics.compreprints.orgresearchgate.net

Elucidation of Structural Determinants for Biological Interactions

The biological activity of this compound is dictated by the specific arrangement and properties of its constituent parts. The benzodiazepine (B76468) core acts as a scaffold, presenting key functional groups—the benzylidene moiety, the N-methyl group, and the exocyclic double bond—for interaction with biological targets. cu.edu.eg

The benzylidene group is a prominent feature of the dehydrocyclopeptine (B1256299) structure. In many classes of biologically active compounds, the phenyl ring of a benzylidene substituent is a prime target for modification in SAR studies. researchgate.netresearchgate.net Altering this group, for example by introducing electron-withdrawing or electron-donating substituents at various positions on the ring, can profoundly affect electronic properties, steric hindrance, and hydrophobicity. biomedres.us These changes, in turn, can modulate binding affinity and specificity for a biological target. researchgate.net For instance, in a series of 1,4-benzodiazepine (B1214927) derivatives, the nature of the substituents was found to be of prime importance for the resulting biological activity. cu.edu.eg While specific SAR studies on the benzylidene moiety of this compound are not extensively documented, it is a logical target for synthetic modification to explore and optimize its activity profile.

The N-methyl group on the diazepine (B8756704) ring is another critical determinant of activity. In many alkaloids, the tertiary amine resulting from N-methylation is crucial for their pharmacological properties and ability to cross biological membranes. biomedres.us The process of N-demethylation, which can occur enzymatically via cytochrome P450 enzymes or be achieved through chemical synthesis, is a common strategy to generate analogs with potentially different or improved activities. wikipedia.orggoogle.com Removing the methyl group to yield the corresponding "nor" derivative exposes a secondary amine (N-H). This change increases the potential for hydrogen bonding while altering the molecule's basicity and lipophilicity, which can lead to significant changes in the pharmacological profile. biomedres.us While the specific impact of demethylating this compound has not been detailed, SAR studies on other alkaloids confirm that this position is key for modulating biological function.

Stereochemistry plays a pivotal role in the biological activity of natural products, as enantiomers and diastereomers of a chiral compound often exhibit vastly different potencies and effects. nih.govmdpi.comnih.govpensoft.net This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. mdpi.comnih.gov

Significance of the N-Methyl Group

Comparative SAR Analysis with Biosynthetically Related Analogs

This compound belongs to a family of benzodiazepine alkaloids produced by Penicillium fungi, which are all derived from a common biosynthetic pathway. oup.comoup.com Comparing the structures and activities of these related natural products provides significant SAR insights, demonstrating how enzymatic modifications alter biological function. The primary precursor, cyclopeptine (B22554), is converted to dehydrocyclopeptine, which is then further metabolized to cyclopenin (B1669418), cyclopenol, viridicatin (B94306), and viridicatol. mdpi.comnih.gov

Studies have shown that these closely related compounds can have divergent biological activities. For instance, in one study, viridicatin exhibited potent activity against Mycobacterium tuberculosis, whereas dehydrocyclopeptine and its precursor cyclopeptine were largely inactive. researchgate.netmdpi.com In contrast, another study reported that cyclopenin had strong inhibitory activity against the influenza neuraminidase enzyme. A hydroxylated analog, 7-hydroxy-3,10-dehydrocyclopeptine, has also been isolated. nih.gov This diversity highlights how subtle structural changes—such as dehydrogenation (cyclopeptine to dehydrocyclopeptine), epoxidation (dehydrocyclopeptine to cyclopenin), or skeletal rearrangement (cyclopenin to viridicatin)—result in a broad spectrum of biological activities.

| Compound | Key Structural Difference from this compound | Reported Biological Activity | Reference |

|---|---|---|---|

| Cyclopeptine | Saturated C3-C10 bond | Biosynthetic precursor; low antimicrobial activity reported in some studies. | researchgate.net |

| Cyclopenin | Epoxide at the C3-C10 position | Potent inhibitor of influenza neuraminidase (IC50 = 5.02 µM). | |

| Viridicatin | Rearranged quinolone scaffold | Strong activity against Mycobacterium tuberculosis; inactive against other bacteria in some tests. | researchgate.netmdpi.com |

| Viridicatol | Hydroxylated viridicatin | Photoprotective and antioxidant potential. | mdpi.com |

| 7-hydroxy-3,10-dehydrocyclopeptine | Hydroxyl group on the anthranilate ring | Isolated from Penicillium polonicum. | nih.gov |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-dehydrocyclopeptine |

| 7-hydroxy-3,10-dehydrocyclopeptine |

| Cyclopeptine |

| Cyclopenin |

| Cyclopenol |

| Viridicatin |

| Viridicatol |

Mechanistic Studies on Biological Transformations

Enzymatic Reaction Mechanisms and Metabolic Fates

The metabolic journey of (E)-dehydrocyclopeptine involves several key enzymatic steps, primarily epoxidation and subsequent molecular rearrangements. These transformations are critical in determining the compound's ultimate biological impact. The identification and analysis of the metabolic fate of a chemical substance are crucial aspects of understanding its biological activity. lhasalimited.org

The introduction of an oxirane ring into a molecule, a process known as epoxidation, is a significant transformation that can dramatically alter its biological properties. nih.gov In the case of this compound, this process is catalyzed by specific enzymes that facilitate the transfer of an oxygen atom to the carbon-carbon double bond of the benzylidene substituent. evitachem.com

Enzymatic epoxidation can occur through various pathways, often involving non-heme iron- and 2-oxoglutarate-dependent oxygenases. nih.gov One such enzyme, AsqJ, has been studied in the context of similar substrates and provides a model for understanding the epoxidation of dehydrocyclopeptine (B1256299). nih.govresearchgate.netresearchgate.net The reaction mechanism typically involves the activation of molecular oxygen by an iron(II) center to form a highly reactive iron(IV)-oxo (ferryl) intermediate. nih.gov

The proposed pathway for the epoxidation of substrates similar to this compound by enzymes like AsqJ involves the following key steps:

Substrate Binding: The substrate, this compound, binds to the active site of the enzyme.

Oxygen Activation: The Fe(II) cofactor in the enzyme's active site reacts with O2 to generate a potent ferryl intermediate. researchgate.net

Oxygen Atom Transfer (OAT): The ferryl intermediate then transfers an oxygen atom to the double bond of the substrate. nih.gov Studies on AsqJ suggest this OAT step likely proceeds in a stepwise manner. nih.gov It starts with the formation of a C(benzylic)-O bond, creating an Fe(III)-alkoxide intermediate, which has been observed crystallographically. The subsequent formation of the second C-O bond completes the epoxide ring. nih.gov

Enzymatic epoxidation is a widely utilized strategy in nature to enhance the structural and functional diversity of organic molecules. nih.gov Various enzymes, including cytochrome P450s and non-heme iron enzymes, catalyze these reactions with high selectivity. chemrxiv.orgnih.gov The precise mechanism can vary, with some proceeding via a concerted pathway and others, like the one catalyzed by AsqJ, through a stepwise process involving radical or cationic intermediates. nih.gov

Table 1: Key Enzymes and Intermediates in Epoxidation

| Enzyme/Intermediate | Role in Epoxidation | Supporting Evidence |

| Non-heme Fe(II)/2-oxoglutarate-dependent oxygenases (e.g., AsqJ) | Catalyzes the epoxidation of various substrates. nih.govresearchgate.net | Mechanistic studies, X-ray crystallography. nih.gov |

| Iron(IV)-oxo (ferryl) intermediate | The highly reactive species that directly transfers the oxygen atom to the substrate. nih.gov | Transient-state kinetics, Mössbauer spectroscopy. nih.gov |

| Fe(III)-alkoxide intermediate | A key intermediate formed during the stepwise oxygen atom transfer process. nih.gov | X-ray crystallographic observation. nih.gov |

Following epoxidation, the resulting epoxide of dehydrocyclopeptine can undergo further intramolecular rearrangements. These rearrangements are often spontaneous or enzyme-catalyzed, leading to the formation of new, structurally distinct compounds.

One potential rearrangement pathway involves the opening of the newly formed epoxide ring. This can be initiated by various factors within the biological system, leading to the formation of a carbocation or other reactive intermediates. These intermediates can then undergo skeletal rearrangements, such as the migration of adjacent alkyl or aryl groups. wiley-vch.delibretexts.org

For instance, a process analogous to the pinacol (B44631) rearrangement could occur, where a 1,2-diol (formed from the opening of the epoxide) rearranges into a ketone under acidic conditions. libretexts.org Alternatively, mechanisms similar to the Baeyer-Villiger oxidation, which involves the migration of a group to an electron-deficient oxygen, could also play a role in the transformation of the epoxidized intermediate. wiley-vch.delibretexts.org While the exact mechanisms for the rearrangement of dehydrocyclopeptine epoxide are not fully elucidated, the principles of well-known organic rearrangements provide a framework for understanding the potential transformations. chemistry-chemists.comntnu.edu.tw

Detailed Epoxidation Pathways

Investigations into General Modulatory Mechanisms in Biological Systems

Beyond direct enzymatic transformations, this compound and its metabolites can exert their biological effects by modulating the function of key cellular components, such as receptors and enzymes.

The γ-aminobutyric acid (GABA) receptor-ionophore complex is a major site of inhibitory neurotransmission in the central nervous system and a target for various therapeutic agents. nih.govnih.gov This complex is an oligomeric protein that forms a chloride ion channel. nih.govwikipedia.org The binding of GABA to its receptor site opens the channel, leading to chloride influx and hyperpolarization of the neuron, thus producing an inhibitory effect. symbiosisonlinepublishing.com

The GABA receptor complex possesses multiple allosteric modulatory sites, distinct from the GABA binding site itself. wikipedia.org Substances that bind to these sites can enhance or diminish the effect of GABA without directly acting as agonists or antagonists at the GABA binding site. drugbank.com These modulators can affect the frequency or duration of channel opening. drugbank.com

Benzodiazepines, for example, bind to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening when GABA is bound. nih.govwikipedia.org Other compounds, like barbiturates, act on a different allosteric site to prolong the duration of channel opening. nih.gov It is conceivable that this compound or its derivatives could interact with one of these allosteric sites, thereby modulating GABAergic neurotransmission. nih.govnih.gov The benzodiazepine-GABA receptor-ionophore system is a complex composed of at least three interacting components that have been characterized by radioreceptor binding assays. nih.gov

The interaction of small molecules like this compound with proteins is a fundamental aspect of their biological activity. Molecular docking studies are a computational method used to predict the binding affinity and interaction patterns between a ligand and a target protein. ijfans.org

Such studies have been used to explore the potential interactions of this compound with various enzymes. For example, in a study investigating potential antituberculosis compounds, this compound was docked with the MmpL3 protein from Mycobacterium tuberculosis. ijfans.org The results indicated a strong binding affinity, with interactions including Pi-Anion, Pi-Pi Stacked, and Pi-Alkyl bonds. ijfans.org These types of non-covalent interactions are crucial for the stable binding of a ligand to a protein's active or allosteric site.

The study of such interactions provides a conceptual basis for how this compound might function as an enzyme inhibitor or modulator. evitachem.com By binding to a specific site, the compound could alter the enzyme's conformation, thereby affecting its catalytic activity. These investigations, even without detailing a specific physiological outcome, are foundational for understanding the molecule's potential as a lead compound in drug development or as a tool for biochemical research. evitachem.com

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation and purification of (E)-dehydrocyclopeptine from biological or synthetic mixtures. Various chromatographic methods are employed, each leveraging different physicochemical properties of the compound to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. wikipedia.org It offers high resolution and sensitivity, making it suitable for both quantitative analysis and preparative purification. nih.govejgm.co.uk

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. wikipedia.org For peptide-like molecules such as this compound, reversed-phase HPLC (RP-HPLC) is commonly utilized. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. nih.govejgm.co.uk

The retention time of this compound in an HPLC system is a key parameter for its identification and purity assessment. This time is influenced by factors such as the column type, mobile phase composition, pH, and flow rate. mdpi.com By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. Furthermore, the peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for its quantification. wikipedia.org

Table 1: Typical HPLC Parameters for Peptide Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase (e.g., C18, C8) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the compound |

| Detector | UV-Vis (e.g., at 254 nm) | Detection and quantification |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of separation |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects retention time and peak shape |

This table presents a generalized set of HPLC conditions often used for the analysis of peptide-like compounds and is not specific to this compound.

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds. wikipedia.org The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the differential partitioning of the compounds between the gas and stationary phases. wikipedia.org

Direct analysis of this compound by GC is generally not feasible due to its low volatility and thermal lability as a peptide-like molecule. wikipedia.org High temperatures required for vaporization would likely lead to its decomposition. wikipedia.org

However, GC could potentially be used to analyze volatile derivatives of this compound or its degradation products. This would require chemical modification to increase the volatility of the compound. Such derivatization adds complexity to the analysis and is not a common approach for this type of molecule.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis of this compound. libretexts.orgwikipedia.org It is often used to monitor the progress of reactions, assess the purity of fractions during purification, and screen for the presence of the compound in extracts. wikipedia.orgresearchgate.net

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). sigmaaldrich.com The plate is then placed in a developing chamber containing a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. wikipedia.org

The separation is based on the differential affinity of the compounds in the sample for the stationary and mobile phases. sigmaaldrich.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, solvent system, and stationary phase.

For visualizing the separated spots of colorless compounds like this compound, various methods can be employed, such as viewing the plate under UV light (if the compound is UV-active) or staining with chemical reagents that react with the compound to produce a colored product. wikipedia.org

Table 2: General TLC Procedure

| Step | Description |

|---|---|

| Plate Selection | Typically silica gel or alumina (B75360) on a glass, plastic, or aluminum backing. sigmaaldrich.com |

| Sample Application | A small spot of the sample solution is applied near the bottom of the plate. |

| Development | The plate is placed in a sealed chamber with a suitable mobile phase. |

| Visualization | The plate is dried and visualized, for example, under UV light or with a staining agent. wikipedia.org |

| Analysis | The Rf value is calculated and compared with standards. |

This table outlines the general steps involved in performing Thin-Layer Chromatography.

Gas Chromatography (GC) Considerations

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for the precise determination of the molecular formula of this compound. geologyscience.ru Electrospray ionization (ESI) is a soft ionization method that allows for the analysis of thermally labile and non-volatile molecules by transferring them from solution into the gas phase as ions with minimal fragmentation. nih.govnih.gov

High-resolution mass analyzers, such as time-of-flight (TOF) or Orbitrap instruments, can measure the m/z values with very high accuracy (typically to four or five decimal places). geologyscience.ru This high precision enables the calculation of the exact elemental composition of the molecule, which is crucial for confirming its identity and distinguishing it from other compounds with the same nominal mass. The data obtained from HRESIMS is often one of the primary pieces of evidence for the structural elucidation of a new natural product.

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a highly efficient and sensitive tool for the analysis of this compound in complex mixtures. wikipedia.orgresearchgate.net In an LC-MS system, the eluent from the HPLC column is directly introduced into the ion source of the mass spectrometer. wikipedia.org

This hyphenated technique leverages the separation power of HPLC with the detection and identification capabilities of MS. nebiolab.com As components elute from the HPLC column, they are ionized and their mass spectra are recorded. This allows for the simultaneous acquisition of chromatographic and mass spectral data.

LC-MS is particularly valuable for:

Confirming the identity of the peak corresponding to this compound in a chromatogram by matching its retention time and mass spectrum with a reference standard.

Analyzing complex samples by separating the components chromatographically before they enter the mass spectrometer, which simplifies the resulting mass spectra. wikipedia.org

Performing fragmentation studies (LC-MS/MS) by selecting the ion corresponding to this compound and subjecting it to collision-induced dissociation to obtain structural information. nebiolab.com

Table 3: Common Ionization Techniques in LC-MS

| Ionization Technique | Acronym | Principle | Typical Analytes |

|---|---|---|---|

| Electrospray Ionization | ESI | Ions are formed by applying a high voltage to a liquid to create an aerosol. nih.gov | Polar and moderately polar molecules, peptides, proteins. nih.gov |

This table summarizes common ionization methods used in LC-MS and their general applications.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, offering unparalleled detail about the carbon-hydrogen framework.

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. acs.orgbhu.ac.in The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, with different functional groups and structural features giving rise to characteristic shift ranges. oregonstate.edulibretexts.org

For this compound, the ¹H NMR spectrum would reveal signals corresponding to its various protons, including those on the aromatic rings, the peptide backbone, and the dehydroamino acid residue. The integration of these signals provides a ratio of the number of protons, while the multiplicity (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons, offering clues about adjacent atoms. acs.org

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom. bhu.ac.inoregonstate.edu The chemical shifts in the ¹³C spectrum are influenced by the hybridization and substitution of the carbon atoms. libretexts.org For instance, the carbonyl carbons of the peptide bonds would appear at a significantly different chemical shift compared to the aromatic or aliphatic carbons. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Moieties. Note: Actual chemical shifts for this compound would require experimental data for the specific molecule.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| Amide NH | 6.5 - 8.5 | - |

| Alpha-Protons (α-CH) | 3.5 - 5.0 | 40 - 65 |

| Carbonyl (C=O) | - | 160 - 180 |

| Olefinic CH (=CH) | 5.0 - 7.5 | 100 - 150 |

This table is generated based on typical chemical shift ranges for the functional groups present in the general structure of cyclopeptides and dehydroamino acids. oregonstate.edulibretexts.orgcarlroth.compitt.edu

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. duke.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This allows for the unambiguous assignment of which proton is bonded to which carbon, providing direct ¹H-¹³C one-bond correlations. columbia.eduuvic.cananalysis.com In an HSQC spectrum of this compound, cross-peaks would appear at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond. acdlabs.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is invaluable for piecing together the molecular skeleton by connecting fragments identified through other NMR data. uvic.caunl.edu For example, an HMBC correlation from an amide proton to a carbonyl carbon can confirm the peptide bond linkage. The absence of a one-bond correlation in the HMBC spectrum helps to distinguish it from direct C-H attachments. columbia.edu Overlaying HSQC and HMBC spectra can be a particularly effective strategy for differentiating between one-bond and multiple-bond correlations and for identifying quaternary carbons (carbons with no attached protons). acdlabs.comresearchgate.net

One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift Assignments

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org Molecules containing chromophores, which are groups of atoms responsible for absorbing light, will exhibit characteristic absorption maxima (λ_max) in the UV-Vis spectrum. vscht.czmsu.edu

The structure of this compound contains several chromophores, including the aromatic rings of the amino acid residues and the conjugated system of the dehydroamino acid. Conjugated systems, where alternating single and multiple bonds exist, tend to absorb light at longer wavelengths. libretexts.org The UV-Vis spectrum of this compound would therefore be expected to show absorptions corresponding to the π → π* transitions of these conjugated and aromatic systems. wikipedia.org The position and intensity (molar absorptivity, ε) of these absorption bands can provide evidence for the presence and extent of conjugation within the molecule. upi.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. specac.com Different types of chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to its vibrational modes. vscht.cz

An IR spectrum of this compound would display characteristic absorption bands for its various functional groups. libretexts.org

Table 2: Expected IR Absorption Frequencies for this compound. Note: This table represents typical frequency ranges for the indicated functional groups.

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3200 - 3400 (broad) |

| Amide | C=O stretch (Amide I) | 1630 - 1680 (strong) |

| Alkene | C=C stretch | 1620 - 1680 (variable) |

| Aromatic Ring | C=C stretch | ~1450 - 1600 (multiple bands) |

| Aromatic Ring | C-H stretch | ~3000 - 3100 (sharp) |

This table is generated based on established IR correlation charts. libretexts.orgcore.ac.ukmasterorganicchemistry.com

The presence of a strong absorption band around 1650 cm⁻¹ would be indicative of the amide carbonyl groups in the peptide ring. The N-H stretching vibration of the amide groups would appear as a broad band in the region of 3200-3400 cm⁻¹. libretexts.orgcore.ac.uk The C=C stretching of the dehydroalkene and the aromatic rings would also be observable.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. encyclopedia.pub By analyzing this diffraction pattern, a detailed electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. encyclopedia.pub

For a chiral molecule like this compound, X-ray crystallography can distinguish between enantiomers by analyzing the anomalous scattering of the X-rays. researchgate.netthieme-connect.de This allows for the unambiguous determination of the absolute stereochemistry at each chiral center within the molecule, which is crucial for understanding its biological activity. researchgate.net The successful determination of the absolute configuration is often confirmed by the Flack parameter, which should be close to zero for the correct enantiomer. encyclopedia.pub

Method Development and Validation Methodologies in Analytical Chemistry

The analysis of natural products like this compound often requires the development and validation of specific analytical methods. sci-hub.seresearchgate.net This is particularly true for quantitative analysis in complex matrices, such as plant extracts or biological fluids.

Method development involves optimizing various parameters to achieve the desired performance characteristics. For techniques like High-Performance Liquid Chromatography (HPLC), this includes selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detector settings. sci-hub.se The goal is to achieve good resolution of the analyte from other components in the sample with a suitable analysis time.

Once a method is developed, it must be validated to ensure that it is reliable and fit for its intended purpose. tandfonline.comwaters.comnih.gov Validation typically involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

These validation parameters ensure that the analytical method provides consistent, reliable, and accurate data for the identification and quantification of this compound. tandfonline.comnih.gov

Computational Chemistry Applications

Molecular Modeling and Ligand-Target Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. researchgate.net For (E)-dehydrocyclopeptine, molecular modeling is instrumental in understanding its three-dimensional shape and how it interacts with biological targets.

Ligand-target docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov In the context of this compound and its analogs, docking studies can elucidate how these compounds bind to specific enzymes or receptors. For instance, molecular docking has been used to investigate the binding of related compounds, such as cyclopenin (B1669418), to influenza neuraminidase, revealing key interactions that contribute to its inhibitory activity. researchgate.net These studies typically involve preparing the 3D structures of both the ligand and the target protein, followed by a search algorithm to explore various binding poses and a scoring function to rank them based on their predicted binding affinity. nih.govfrontiersin.org

Table 1: Key Aspects of Molecular Docking Studies

| Aspect | Description | Relevance to this compound |

| Target Identification | Identifying the biological macromolecule (e.g., enzyme, receptor) that the ligand interacts with. | Determining the specific proteins or enzymes that this compound and its derivatives bind to, which is essential for understanding their biological effects. |

| Binding Site Analysis | Characterizing the pocket or groove on the target protein where the ligand binds. | Identifying the key amino acid residues in the active site that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound. |

| Pose Prediction | Determining the most likely three-dimensional orientation of the ligand within the binding site. | Visualizing how this compound fits into the target's active site, which can explain its specificity and activity. |

| Binding Affinity Estimation | Calculating the strength of the interaction between the ligand and the target. | Predicting the potency of this compound as an inhibitor or modulator of its target, helping to prioritize compounds for further testing. |

| Virtual Screening | Docking large libraries of compounds to a target to identify potential new active molecules. nih.gov | Screening for novel derivatives of this compound with potentially improved activity or properties. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. youtube.comrsc.org These methods can be used to predict a wide range of molecular properties with high accuracy. jstar-research.com

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of compounds like this compound. mdpi.com By solving the Schrödinger equation for a molecule, it is possible to calculate properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. jstar-research.comillinois.edu For example, time-dependent density functional theory (TD-DFT) is a common method for predicting electronic excitation energies and, consequently, UV-Vis spectra. mdpi.com These theoretical predictions can be compared with experimental spectra to confirm the structure of a newly isolated or synthesized compound. frontiersin.org

Table 2: Predicted Spectroscopic Properties via Quantum Chemistry

| Spectroscopic Technique | Predicted Property | Application for this compound |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts, coupling constants | Aiding in the assignment of 1H and 13C NMR signals and confirming the connectivity and stereochemistry of the molecule. |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identifying characteristic functional groups and their vibrational modes, corroborating the molecular structure. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transition energies, oscillator strengths | Predicting the wavelengths of maximum absorption, which relate to the electronic structure and conjugation within the molecule. |

| Electronic Circular Dichroism (ECD) | ECD spectra | Determining the absolute configuration of chiral centers in the molecule by comparing calculated and experimental ECD spectra. frontiersin.org |

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which governs its reactivity and physical properties. numberanalytics.com Methods like Density Functional Theory (DFT) can be used to compute molecular orbitals, electron density distribution, and electrostatic potential. openaccessjournals.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons, providing clues about its reactivity in chemical reactions. nsf.gov The electron density distribution reveals the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. This information is crucial for predicting the sites of metabolic transformation and for designing analogs with altered reactivity.

Prediction of Spectroscopic Properties

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.orgebsco.com By solving Newton's equations of motion for a system of particles, MD simulations provide a dynamic view of molecular behavior, including conformational changes and intermolecular interactions. wikipedia.orgnih.gov

For this compound, MD simulations are invaluable for exploring its conformational landscape. nih.gov The molecule's flexibility means it can adopt multiple shapes (conformers), and MD simulations can reveal the relative energies and populations of these conformers in different environments, such as in solution or when bound to a target. nih.govnih.gov Understanding the conformational preferences of this compound is essential, as its biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov Furthermore, MD simulations can provide detailed information about the stability of the ligand-target complex, showing how the protein and ligand adapt to each other upon binding and revealing the role of solvent molecules in the interaction. nih.govmdpi.com

In Silico Approaches for Predictive SAR Modeling

In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the biological activity of a compound is related to its structure, and similar molecules are expected to have similar activities. nih.gov

For this compound and its analogs, QSAR models can be developed to predict their biological activity based on various molecular descriptors. These descriptors can be calculated from the molecular structure and can represent constitutional, topological, geometrical, and electronic properties. By building a model that correlates these descriptors with experimentally determined activity, it becomes possible to predict the activity of new, unsynthesized analogs. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties, while also identifying potential liabilities early on. multicase.comfrontiersin.org

Ecological and General Biological Significance

Role in Fungal Ecological Interactions (Conceptual)

Fungi engage in complex and dynamic interactions with other organisms, including plants, animals, and other microbes. nih.gov These interactions can range from mutualistic to antagonistic and are often mediated by the production of secondary metabolites. nih.gov In the context of fungal ecology, compounds like (E)-dehydrocyclopeptine, produced by various Penicillium species, are thought to play a role in shaping these relationships. mybiosource.comstudiesinmycology.org

Fungi are fundamental to ecosystem functioning, acting as decomposers, nutrient cyclers, and forming symbiotic relationships. numberanalytics.com The production of secondary metabolites is an adaptive feature that allows fungi to thrive in competitive environments. scielo.br These compounds can act as signaling molecules or as defense mechanisms against competitors and predators. cardiff.ac.uk While the specific role of this compound in many of these interactions is still under investigation, its presence in fungi known for their diverse ecological roles suggests its potential involvement in processes such as resource competition and niche establishment. The study of fungal interactions is critical for understanding ecosystem health and stability. nih.gov

Contribution to Microbial Communication and Competition

Microbial communities are characterized by intricate communication networks and intense competition for resources. biorxiv.org Bacteria and fungi utilize small, self-generated molecules, often secondary metabolites, to communicate with each other, a phenomenon known as quorum sensing in bacteria. nih.govnih.govasm.org This chemical language allows microbes to coordinate their behavior, such as biofilm formation and virulence factor production. asm.orgplos.org

The production of this compound by Penicillium species may contribute to their competitive fitness within these microbial jungles. mybiosource.comnih.gov Secondary metabolites can act as antimicrobial agents, inhibiting the growth of competing bacteria and fungi. plos.org This interference competition is a direct antagonistic interaction that allows the producing organism to secure resources. nih.gov The ability of a fungus to produce a cocktail of bioactive compounds, potentially including this compound, can determine its success in colonizing a substrate and outcompeting other microorganisms. dtu.dk The study of these chemical interactions is a key focus in the field of microbial communication. jsmc-phd.de

Biotechnological Potential in Fungal Secondary Metabolite Production

Fungi are a rich source of structurally diverse and biologically active secondary metabolites, which have been exploited for numerous biotechnological applications, including the production of pharmaceuticals and industrial enzymes. nih.govmdpi.com The vast chemical diversity found in fungal secondary metabolites continues to be a promising area for the discovery of new and useful compounds. scielo.br

This compound is an intermediate in the biosynthesis of other alkaloids in Penicillium species, such as cyclopeptin and viridicatin (B94306). nih.gov Understanding the biosynthetic pathway of this compound and its derivatives is crucial for harnessing the full biotechnological potential of these fungi. Advances in genetic engineering and metabolic pathway manipulation offer the possibility of enhancing the production of desired compounds. nih.gov By manipulating the genes involved in the biosynthesis of these alkaloids, it may be possible to overproduce specific compounds like this compound or to create novel derivatives with enhanced biological activities. This has significant implications for the development of new drugs and other valuable biochemicals.

Future Directions and Emerging Research Avenues

Elucidation of Remaining Uncharacterized Biosynthetic Pathways and Enzymes

The biosynthetic pathway of benzodiazepine (B76468) alkaloids in fungi like Penicillium cyclopium has been partially elucidated, but significant gaps in knowledge remain, presenting a fertile ground for future research. The established pathway involves the initial formation of cyclopeptine (B22554) from L-phenylalanine and anthranilic acid, a reaction catalyzed by cyclopeptine synthetase. dntb.gov.uaresearchgate.netcaymanchem.com This intermediate is then converted to (E)-dehydrocyclopeptine by cyclopeptine dehydrogenase. researchgate.net Subsequently, dehydrocyclopeptine (B1256299) epoxidase catalyzes the epoxidation of this compound to form cyclopenin (B1669418). researchgate.net

A key area for future investigation is the genetic basis of this pathway in Penicillium species. While the enzymatic activities have been described for decades, the specific gene cluster responsible for encoding these enzymes in P. cyclopium has not been fully identified and characterized. researchgate.net The identification and heterologous expression of this cluster would enable the detailed biochemical characterization of each enzyme, including cyclopeptine dehydrogenase. This would clarify substrate specificities, kinetic parameters, and catalytic mechanisms. Furthermore, comparative genomics with the known aspoquinolone biosynthesis (asq) gene cluster from Aspergillus nidulans, which performs similar chemical transformations, could provide insights into the evolution of these pathways and the function of the involved enzymes. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of Benzodiazepine Alkaloids in Penicillium cyclopium

| Enzyme Name | Precursor | Product | Function |

|---|---|---|---|

| Cyclopeptine Synthetase | L-phenylalanine, Anthranilic acid, S-adenosylmethionine | Cyclopeptine | Catalyzes peptide bond formation and methylation. researchgate.netcaymanchem.comresearchgate.net |

| Cyclopeptine Dehydrogenase | Cyclopeptine | This compound | Catalyzes the reversible desaturation to form a double bond. researchgate.net |

| Dehydrocyclopeptine Epoxidase | This compound | Cyclopenin | Catalyzes the epoxidation of the double bond. researchgate.net |

Development of Advanced and Stereoselective Total Synthesis Routes

Despite its role as a key intermediate in the biosynthesis of other alkaloids, a dedicated and efficient total synthesis of this compound has not been extensively reported in the scientific literature. The development of such a synthesis presents a significant challenge and a valuable goal for synthetic organic chemistry. A successful route would provide reliable access to the molecule and its analogs for biological testing, bypassing the reliance on fungal fermentation and isolation.

Future research in this area should focus on creating advanced and, crucially, stereoselective total synthesis routes. iupac.org Key challenges to overcome include:

Construction of the 1,4-benzodiazepine-2,5-dione core: This heterocyclic scaffold requires precise control over its formation.

Stereoselective installation of the (E)-benzylidene group: The geometry of the exocyclic double bond is a critical stereochemical feature. Modern synthetic methods, such as stereoselective Wittig reactions, Horner-Wadsworth-Emmons olefination, or transition-metal-catalyzed cross-coupling reactions, could be explored to control this geometry. beilstein-journals.orgrsc.org

Convergent and modular strategies: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, would be highly efficient. nih.govwikipedia.org This would also allow for the synthesis of a diverse library of analogs by modifying the individual building blocks.

Inspiration may be drawn from synthetic strategies for other complex cyclopeptides, which have successfully employed techniques like late-stage macrolactamization and double bond isomerizations to achieve the desired final structure. nih.gov The development of a robust synthetic platform for this compound would be a significant enabler for in-depth biological and mechanistic studies. ethz.chwikipedia.org

In-depth Mechanistic Characterization of Biological Transformations and Interactions

Beyond its role as a precursor, the direct biological interactions of this compound itself remain largely uncharacterized. It is part of the broader benzodiazepine class of compounds, known for their psychoactive properties. scribd.comresearchgate.net However, the specific molecular targets of this compound are not well understood. Future investigations should explore its binding affinity for various receptors, enzymes, and other biological macromolecules. Techniques such as affinity chromatography, surface plasmon resonance, and cellular thermal shift assays could identify its direct binding partners, shedding light on its potential pharmacological or toxicological effects. Understanding these interactions is crucial for determining whether it is merely a metabolic intermediate or a bioactive molecule in its own right. researchgate.netresearchgate.net

Integration of Chemoinformatics and Artificial Intelligence in SAR Studies